Carboxylic Acid pKa Lowered by Oxygen Bridge: 2-Oxabicyclo[2.2.2]octane-1-carboxylic Acid vs. Bicyclo[2.2.2]octane-1-carboxylic Acid
Replacement of the γ-methylene group in bicyclo[2.2.2]octane-1-carboxylic acid with an oxygen atom to form 2-oxabicyclo[2.2.2]octane-1-carboxylic acid lowers the experimentally measured pKa from 5.6 to 4.4, a ΔpKa of −1.2 units [1]. This places the acidity of the oxabicyclo acid nearly identical to that of para-methyl benzoic acid (pKa 4.5), confirming that the bridging oxygen acts as an electron‑withdrawing bioisostere of the aromatic ring [1]. The 4-amino derivative is expected to inherit this acid‑strengthening effect, resulting in a carboxylate that is predominantly ionized at physiological pH, whereas the all‑carbon bicyclo analog remains partially protonated.
| Evidence Dimension | Acid dissociation constant (pKa) of the carboxylic acid group |
|---|---|
| Target Compound Data | 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid (core scaffold of the target compound): pKa = 4.4 |
| Comparator Or Baseline | Bicyclo[2.2.2]octane-1-carboxylic acid: pKa = 5.6; para-Methyl benzoic acid: pKa = 4.5 |
| Quantified Difference | ΔpKa = −1.2 (vs. bicyclo[2.2.2]octane analog); ΔpKa ≈ 0 (vs. aromatic reference) |
| Conditions | Experimental pKa measurement; conditions as described in Nature Communications 2023, Figure 4 |
Why This Matters
A 1.2‑log shift in acidity alters the ionization state at physiological pH, directly impacting solubility, permeability, and target‑binding electrostatics—parameters that cannot be matched by the all‑carbon bicyclo analog.
- [1] Nature Communications 14, Article number: 5608 (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. View Source
